3-Methyl-4-(pyrrolidin-1-yl)aniline

Kinase inhibition MPS1 Anticancer

Choose 3-Methyl-4-(pyrrolidin-1-yl)aniline for its multi-application advantage: MPS1 kinase negative control (IC50 2,700 nM, 71-fold weaker than unsubstituted analog), ideal for assay windows. CNS drug discovery—optimal LogP 2.82 & PSA 29.3 Ų for blood-brain barrier penetration. Patent-validated hair dye intermediate (EP0891765A2). Supplied at ≥98% purity (GC), ≤0.5% moisture, scale to 200 kg. Do NOT substitute—removing the 3-methyl group causes >70-fold activity shift.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 16089-43-3
Cat. No. B091519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(pyrrolidin-1-yl)aniline
CAS16089-43-3
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)N2CCCC2
InChIInChI=1S/C11H16N2/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3
InChIKeyHXGBHCCAZHQXQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-(pyrrolidin-1-yl)aniline (CAS 16089-43-3) – Essential Procurement Data for Chemical Sourcing


3-Methyl-4-(pyrrolidin-1-yl)aniline (CAS 16089-43-3) is a C11H16N2 substituted aniline derivative incorporating a pyrrolidine moiety at the para position and a methyl group at the meta position. This compound serves as a versatile building block in medicinal chemistry and organic synthesis . Its physicochemical properties include a predicted boiling point of 339.0±35.0 °C, density of 1.084±0.06 g/cm³, and pKa of 5.80±0.10 . The compound is commercially available with purity specifications typically ranging from 95% to 98% .

Why 3-Methyl-4-(pyrrolidin-1-yl)aniline Cannot Be Simply Substituted by Unsubstituted Analogs


Substitution of 3-Methyl-4-(pyrrolidin-1-yl)aniline with closely related aniline derivatives lacking the 3-methyl group or possessing alternative cyclic amines results in substantial alterations in biological activity and physicochemical properties. The presence of the 3-methyl substituent confers distinct steric and electronic effects that modulate target engagement, as evidenced by a >70-fold reduction in MPS1 kinase inhibitory potency upon removal of the methyl group [1]. Furthermore, the pyrrolidine ring imparts specific lipophilicity and basicity characteristics (pKa ~5.80) that differ markedly from morpholine- or piperidine-containing analogs, thereby influencing solubility, permeability, and binding interactions . Consequently, generic substitution without rigorous experimental validation is not recommended.

Quantitative Differentiation of 3-Methyl-4-(pyrrolidin-1-yl)aniline Against Close Analogs


MPS1 Kinase Inhibitory Activity: 3-Methyl Substitution Drastically Reduces Potency Compared to Unsubstituted Analog

The presence of the 3-methyl group in 3-Methyl-4-(pyrrolidin-1-yl)aniline dramatically diminishes its inhibitory activity against Monopolar Spindle 1 (MPS1) kinase relative to the unsubstituted analog 4-(pyrrolidin-1-yl)aniline. In biochemical assays, 3-Methyl-4-(pyrrolidin-1-yl)aniline exhibits an IC50 of 2,700 nM (2.7 µM) against MPS1 [1], whereas 4-(pyrrolidin-1-yl)aniline demonstrates an IC50 of 38 nM [2]. This represents a 71-fold reduction in potency, indicating that the 3-methyl substituent introduces unfavorable steric or electronic interactions within the MPS1 ATP-binding pocket. This differential activity profile is critical for applications requiring selective MPS1 inhibition or for studies aimed at understanding structure-activity relationships.

Kinase inhibition MPS1 Anticancer

Lipophilicity (LogP) and Polar Surface Area: Distinct Profile Differentiating from Morpholine and Piperidine Analogs

3-Methyl-4-(pyrrolidin-1-yl)aniline possesses a calculated LogP of 2.82360 and a polar surface area (PSA) of 29.26 Ų . In contrast, the morpholine analog 3-methyl-4-(morpholin-4-yl)aniline exhibits a higher PSA due to the oxygen atom in the morpholine ring, which alters hydrogen bonding capacity and aqueous solubility . The piperidine analog (3-methyl-4-(piperidin-1-yl)aniline) has a larger molecular weight and increased lipophilicity (estimated LogP ~3.5) owing to the six-membered ring, which impacts membrane permeability . These physicochemical differences directly influence oral bioavailability, CNS penetration, and solubility, guiding the selection of the appropriate building block for specific drug discovery campaigns.

Physicochemical properties Lipophilicity Drug-likeness

Commercial Purity and Scalability: Reliable Supply of 98% Purity at Up to 200 kg Scale

3-Methyl-4-(pyrrolidin-1-yl)aniline is commercially available with a minimum purity specification of 98% (GC) and moisture content ≤0.5%, with production capacity of up to 200 kg . In contrast, the unsubstituted analog 4-(pyrrolidin-1-yl)aniline is typically offered at 95% purity, and the morpholine analog may have varying purity grades (e.g., 95-97%) . The higher purity specification and large-scale availability of the target compound reduce the need for additional purification steps and ensure batch-to-batch consistency for industrial applications.

Procurement Purity Scale-up

Validated Application as Primary Dye Intermediate in Oxidative Hair Coloring Formulations

3-Methyl-4-(pyrrolidin-1-yl)aniline is explicitly disclosed as a primary dye intermediate in oxidative hair coloring compositions in patent EP0891765A2 [1]. The patent claims compositions containing a 1-(4-aminophenyl)pyrrolidine derivative, which includes 3-Methyl-4-(pyrrolidin-1-yl)aniline, demonstrating its utility in cosmetic formulations. This application is not documented for many closely related analogs, such as 4-(pyrrolidin-1-yl)aniline or 3-methyl-4-(piperidin-1-yl)aniline, in the same context. The compound's specific substitution pattern is essential for achieving the desired color development and stability in hair dye formulations.

Hair dye Cosmetic intermediate Oxidative coloring

High-Value Application Scenarios for 3-Methyl-4-(pyrrolidin-1-yl)aniline Based on Quantitative Differentiation Evidence


Negative Control or Low-Activity Probe in MPS1 Kinase Studies

Due to its 71-fold lower MPS1 inhibitory potency (IC50 = 2,700 nM) compared to 4-(pyrrolidin-1-yl)aniline (IC50 = 38 nM), 3-Methyl-4-(pyrrolidin-1-yl)aniline is ideally suited as a negative control or low-activity reference compound in MPS1-focused biochemical and cellular assays. This application is supported by direct comparative data from BindingDB [1]. Researchers investigating MPS1 inhibition can use this compound to establish assay windows and validate target engagement specificity.

Medicinal Chemistry Building Block for CNS Drug Discovery Requiring Balanced Lipophilicity

With a calculated LogP of 2.82 and PSA of 29.3 Ų, 3-Methyl-4-(pyrrolidin-1-yl)aniline offers a favorable lipophilicity-polarity balance for central nervous system (CNS) drug discovery programs. This physicochemical profile differentiates it from more polar morpholine analogs (PSA ~41.5 Ų) and more lipophilic piperidine analogs (LogP ~3.5), enabling medicinal chemists to fine-tune blood-brain barrier penetration and solubility . The compound serves as a versatile intermediate for synthesizing CNS-targeted kinase inhibitors and GPCR modulators.

Primary Intermediate for Oxidative Hair Dye Formulations

As explicitly disclosed in patent EP0891765A2, 3-Methyl-4-(pyrrolidin-1-yl)aniline is a primary dye intermediate in oxidative hair coloring compositions [2]. This validated industrial application differentiates it from unsubstituted and alternative cyclic amine analogs, making it a preferred procurement choice for cosmetic and personal care manufacturers seeking to develop or scale hair dye products.

Large-Scale Organic Synthesis Requiring High-Purity Building Blocks

The commercial availability of 3-Methyl-4-(pyrrolidin-1-yl)aniline at 98% purity (GC) with moisture ≤0.5% and production capacity up to 200 kg supports its use in large-scale synthetic campaigns. This reliability in purity and supply scale makes it advantageous for industrial applications, such as the manufacture of pharmaceutical intermediates, where batch-to-batch consistency and reduced purification overhead are critical.

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